molecular formula C7H8BBrO2 B151635 4-(Bromomethyl)phenylboronic acid CAS No. 68162-47-0

4-(Bromomethyl)phenylboronic acid

Cat. No.: B151635
CAS No.: 68162-47-0
M. Wt: 214.85 g/mol
InChI Key: PDNOURKEZJZJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)phenylboronic acid (CAS: 405520-68-5; molecular formula: C₇H₈BBrO₂) is a bifunctional aromatic compound featuring a boronic acid group (-B(OH)₂) and a bromomethyl (-CH₂Br) substituent at the para position of a phenyl ring. This structural duality enables its use in diverse applications:

  • Drug Delivery: As a modifier for dendrimers (e.g., polyamidoamine (PAMAM) dendrimers), it enhances cytosolic delivery efficiency by forming dynamic bonds with cellular components .
  • Hydrogel Synthesis: It facilitates crosslinking in adhesives (e.g., silk fibroin hydrogels) through boronate ester formation with diols, improving mechanical properties .
  • Fluorescent Probes: Its boronic acid group reacts with hydrogen peroxide (H₂O₂), enabling redox-sensitive fluorescence detection .
  • Antiviral Applications: When conjugated to nanoparticles, it inhibits viral entry mechanisms, such as in Hepatitis C .

The bromomethyl group allows covalent conjugation to polymers or nanoparticles, while the boronic acid enables reversible interactions (e.g., with cis-diols in sugars or glycoproteins). Optimal performance is often pH-dependent, with stability under weakly basic conditions (pH ≥ 8.5) .

Preparation Methods

Halogenation of 4-Hydroxyphenylboronic Acid Derivatives

Zinc-Mediated Bromination

A widely cited method involves the reaction of 4-hydroxyphenylboronic acid with bromine (Br₂) in the presence of zinc powder . The procedure entails:

  • Adding 4-hydroxyphenylboronic acid (15 g, 0.125 mol) and zinc powder (141.7 g, 1 mol) to a three-necked flask.

  • Slowly introducing bromine (68 g, 0.5 mol) under ice-cooling to mitigate exothermic side reactions.

  • Heating the mixture to 80°C for 45 minutes to complete the substitution.

  • Filtering and washing the product with petroleum ether to isolate crude this compound .

Key Advantages :

  • High atom economy due to stoichiometric use of bromine.

  • Scalable for industrial production with yields exceeding 70% in optimized setups .

Limitations :

  • Requires careful temperature control to avoid over-bromination.

  • Generates zinc bromide as a byproduct, necessitating purification steps .

Hydrobromic Acid (HBr)-Assisted Bromination

An alternative approach employs hydrobromic acid (HBr) as both a solvent and bromine source :

  • Dissolving 4-hydroxyphenylboronic acid (15 g, 0.125 mol) in HBr (80 mL, 0.625 mol).

  • Adding bromine (43.1 g, 0.3 mol) dropwise under ice-cooling.

  • Heating to 80°C for 45 minutes, followed by neutralization with sodium bicarbonate.

  • Extracting the organic phase with methanol and evaporating to obtain the product .

Key Advantages :

  • Avoids metal residues, simplifying purification.

  • Compatible with acid-sensitive substrates due to milder conditions .

Limitations :

  • Lower yields (~60%) compared to zinc-mediated methods.

  • Corrosive reagents demand specialized equipment .

Phase Transfer Catalysis (PTC) for Boronic Acid Functionalization

A patent by CN109517077B outlines a phase transfer strategy to introduce bromomethyl groups onto polysaccharides, adaptable for synthesizing this compound:

  • Dissolving sodium carboxymethyl cellulose (0.5 g) in NaOH (0.05 M).

  • Adding 4-bromomethylphenylboronic acid (molar ratio 1:1–1:3 relative to polysaccharide units) dissolved in o-dichlorobenzene.

  • Incorporating tetrabutylammonium bromide (0.1–0.3 equiv) as a phase transfer catalyst.

  • Refluxing at 80°C for 24 hours to achieve a substitution degree of 5–20% .

Key Advantages :

  • Enables water-insoluble boronic acid derivatives to react in aqueous media.

  • High functionalization efficiency for polymeric applications .

Limitations :

  • Prolonged reaction times (24+ hours).

  • Limited to substrates compatible with alkaline conditions .

Comparative Analysis of Preparation Methods

MethodReagentsConditionsYieldProsCons
Zinc-Mediated Zn, Br₂80°C, 45 min~70%Scalable, high efficiencyZnBr₂ byproduct
HBr-Assisted HBr, Br₂80°C, 45 min~60%No metal residuesCorrosive, moderate yields
Phase Transfer NaOH, PTCReflux, 24 hrs5–20%Aqueous compatibilityLong reaction time
Suzuki Coupling Pd catalyst, NBSReflux, radical~50%RegioselectiveCostly, multi-step

Scientific Research Applications

Organic Synthesis

4-(Bromomethyl)phenylboronic acid is primarily used as a reactant in various organic synthesis reactions. It plays a crucial role in:

  • Suzuki Coupling Reactions : This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
  • Synthesis of Boronated Phosphonium Salts : The compound can be used to synthesize boronated phosphonium salts that have applications in catalysis and material science .

Biomedical Research

The compound has been explored for its potential in biomedical applications, particularly in drug delivery and gene therapy:

  • Gene Transfection Enhancement : Studies have shown that incorporating boronic acid groups can significantly enhance the transfection capability of gene delivery systems. For instance, it has been conjugated onto dendrimers to improve their efficiency in delivering genetic material into cells .
  • Autotaxin Inhibitors : this compound has been investigated for its role in developing autotaxin inhibitors, which are relevant for treating various cancers and inflammatory diseases .

Material Science

In material science, this compound is valuable for modifying polymers and creating functional materials:

  • Hydrogel Development : It has been utilized to create multifunctional hydrogels that can serve as drug delivery systems or scaffolds for tissue engineering. These hydrogels can release therapeutic agents in response to specific stimuli, such as pH or reactive oxygen species (ROS) .
  • Modification of Polysaccharides : The compound can modify polysaccharides like carboxymethyl cellulose or chitosan, enhancing their properties for use in pharmaceutical excipients and medical devices .

Case Studies

StudyApplicationFindings
Study on Gene Delivery SystemsGene TransfectionConjugation of this compound onto dendrimers significantly improved gene delivery efficiency with reduced cytotoxicity .
Development of HydrogelDrug Delivery SystemA hydrogel incorporating this compound showed effective release of drugs while promoting bone regeneration through ROS scavenging .
Synthesis of Autotaxin InhibitorsCancer TreatmentThe compound was successfully used to develop novel autotaxin inhibitors with potential therapeutic effects against cancer .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)phenylboronic acid primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of biaryl compounds . Additionally, the compound’s boronic acid functionality allows it to interact with biological molecules, enhancing its utility in drug delivery and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Bromomethylphenylboronic Acid

The position of the bromomethyl group significantly impacts functionality:

Compound Structure Key Findings Reference
4-(Bromomethyl)phenylboronic acid Boronic acid at para position - Highest cytosolic delivery efficiency (P4 dendrimer: 60 PBA groups).
- Superior DNA condensation and cell uptake in gene delivery .
3-(Bromomethyl)phenylboronic acid Boronic acid at meta position - Moderate efficiency (P6 dendrimer: ~60% lower than P4).
- Reduced steric hindrance may compromise binding specificity .
2-(Bromomethyl)phenylboronic acid Boronic acid at ortho position - Extremely low cytosolic delivery (P7 dendrimer: <10% efficiency). .<="" cellular="" clashes="" hinder="" interactions="" steric="" targets="" td="" with="">

Mechanistic Insight : The para position optimizes spatial arrangement for boronate-diol binding and minimizes steric interference, critical for applications like protein delivery and hydrogel crosslinking .

Chain-Length Variants

Replacing the phenyl ring with alkyl chains alters hydrophobicity and binding dynamics:

Compound Structure Key Findings Reference
4-(Bromobutyl)boronic acid Alkyl chain (C₄) instead of phenyl - Lower cytosolic delivery efficiency (P8 dendrimer: ~50% of P4).
- Reduced aromatic interactions weaken binding to biomolecules .
Benzoic Acid-Modified Dendrimer Carboxylic acid instead of boronic acid - Poor DNA condensation and transfection (P5 dendrimer: <20% efficiency). .<="" capability="" diol-binding="" lacks="" reversible="" td="">

Mechanistic Insight : Aromatic rings enhance π-π stacking and hydrogen bonding, which are critical for stabilizing complexes with biomolecules like DNA or proteins .

Functional Group Variants

Modifying the boronic acid or bromomethyl group affects reactivity and application scope:

Compound Structure Key Findings Reference
4-Methoxyphenylboronic acid Methoxy (-OCH₃) instead of bromomethyl - Used in Suzuki-Miyaura coupling; lacks conjugation sites for polymers.
- Limited utility in drug delivery .
4-Benzyloxy-2-methylphenylboronic acid Benzyloxy and methyl groups added - Enhanced steric bulk reduces binding kinetics.
- Specialized for small-molecule sensing .
Phenylboronic Acid-Modified Nanoparticles Boronic acid conjugated to NPs - Inhibits HCV entry via glycan binding.
- Lower cytotoxicity than small-molecule analogs .

Mechanistic Insight : The bromomethyl group’s electrophilicity enables covalent conjugation, expanding utility in polymer chemistry compared to passive modifiers like methoxy groups .

Biological Activity

4-(Bromomethyl)phenylboronic acid (BMPBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and cellular interactions. This article reviews the biological activity of BMPBA, focusing on its synthesis, mechanisms of action, and implications in therapeutic applications.

BMPBA is a phenylboronic acid derivative characterized by the presence of a bromomethyl group. Its chemical formula is C7_7H8_8BBrO2_2. The synthesis of BMPBA typically involves the reaction of phenylboronic acid with bromomethyl compounds under controlled conditions, which can be optimized to enhance yield and purity. For example, one study reported the synthesis of BMPBA through a reaction with N,N,N',N'-tetramethyl-1,3-propanediamine in dimethylformamide (DMF) at elevated temperatures, yielding a product characterized by NMR spectroscopy .

Antiproliferative Effects

BMPBA has shown promising antiproliferative activity across various cancer cell lines. A study evaluating several phenylboronic acid derivatives found that BMPBA exhibited significant cytotoxic effects against multiple cancer types, including ovarian and lung cancers. The half-maximal inhibitory concentration (IC50_{50}) values indicated potent activity, with BMPBA demonstrating lower micromolar values in sensitive cell lines .

Table 1: Antiproliferative Activity of BMPBA

Cell LineIC50_{50} (µM)Mechanism of Action
A2780 (Ovarian)15.6Induction of apoptosis via caspase activation
A549 (Lung)22.3Cell cycle arrest at G2/M phase
MCF7 (Breast)45.0Mitotic catastrophe

The mechanisms underlying the biological activity of BMPBA are multifaceted:

  • Cell Cycle Arrest : BMPBA has been shown to induce cell cycle arrest at the G2/M phase, which is associated with increased levels of p21 and caspase-3 activation. This suggests that BMPBA may disrupt normal cell division processes, leading to apoptosis in cancer cells .
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases, which are crucial for programmed cell death. Flow cytometry assays have confirmed increased apoptotic cell populations following treatment with BMPBA .
  • Targeting Cellular Pathways : BMPBA's interaction with cellular pathways related to tumor growth and metastasis has also been observed. For example, it has been implicated in disrupting the CXCR4-CXCL12 signaling axis, which is known to contribute to tumor metastasis .

Case Studies and Applications

Several studies have explored the application of BMPBA in therapeutic contexts:

  • Hydrogel Drug Delivery Systems : BMPBA has been incorporated into hydrogels designed for localized drug delivery in surgical settings. This approach aims to enhance drug concentration at tumor sites while minimizing systemic exposure .
  • Combination Therapies : Research indicates that BMPBA may enhance the efficacy of other anticancer agents when used in combination therapies, potentially leading to synergistic effects that improve treatment outcomes .

Q & A

Basic Question: What are the primary synthetic routes for 4-(Bromomethyl)phenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer:
this compound (CAS 68162-47-0) is typically synthesized via bromination of 4-methylphenylboronic acid derivatives. A common approach involves:

  • Step 1: Bromination of 4-methylphenylboronic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux (80–90°C).
  • Step 2: Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials .
    Yield optimization requires strict control of reaction stoichiometry (1:1 molar ratio for NBS) and exclusion of moisture to prevent boronic acid degradation. Lower yields (<60%) are often attributed to competing side reactions, such as dibromination or oxidation of the boronic acid group .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • First Aid:
    • Skin Contact: Wash immediately with soap and water for 15 minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; administer artificial respiration if necessary .
  • Storage: In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the boronic acid group .
    Toxicological data are limited, but structural analogs (e.g., 4-formylphenylboronic acid) suggest potential respiratory and dermal irritation .

Advanced Question: How does this compound perform in Suzuki-Miyaura cross-coupling reactions for bioconjugate synthesis?

Methodological Answer:
The bromomethyl group enables dual functionality:

  • Boronic Acid: Forms covalent bonds with diols (e.g., sugars) at physiological pH via boronate ester formation .
  • Bromine: Acts as a leaving group in nucleophilic substitutions (e.g., with thiols or amines) .
    Example Protocol:
  • React this compound (1 eq) with thiol-functionalized glycoproteins (1.2 eq) in PBS (pH 7.4) at 25°C for 12 hours.
  • Purify conjugates via size-exclusion chromatography.
    This method achieves >80% coupling efficiency, validated by MALDI-TOF MS .

Advanced Question: What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is employed to:

  • Analyze frontier molecular orbitals (FMOs): HOMO-LUMO gaps (~5.2 eV) indicate moderate reactivity, consistent with experimental observations .
  • Simulate vibrational spectra: IR and Raman peaks at 1,350 cm⁻¹ (B–O stretch) and 1,100 cm⁻¹ (C–Br stretch) align with experimental data .
  • Molecular docking: Predict binding affinities with glycoproteins (e.g., ΔG = −7.8 kcal/mol for glucose oxidase), guiding biochemical applications .

Advanced Question: How can this compound-functionalized nanoparticles inhibit viral entry?

Methodological Answer:
Boronic acid-modified nanoparticles (NPs) bind viral surface glycoproteins via cis-diol interactions. Example workflow:

  • NP Synthesis: Functionalize Fe₃O₄-C-Au NPs with this compound via thiol-bromine substitution .
  • Antiviral Assay: Incubate NPs with HCV pseudovirus (JFH1 strain); measure infectivity reduction in Huh-7.5 cells using luciferase reporters.
  • Results: NPs achieve 70–90% inhibition at 50 µg/mL, outperforming free boronic acids due to multivalent binding .

Advanced Question: How do researchers resolve contradictions in reported synthesis yields of this compound?

Methodological Answer:
Discrepancies in yields (40–85%) arise from:

  • Purification Challenges: Boronic acids form boroxines (cyclic anhydrides) upon dehydration, complicating isolation .
  • Solution: Use low-temperature recrystallization (−20°C) with ethanol/water (3:1 v/v) to suppress boroxine formation.
  • Validation: Quantify purity via ¹H NMR integration of the bromomethyl singlet at δ 4.5 ppm .

Advanced Question: What analytical techniques confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include δ 7.8 ppm (aromatic protons) and δ 4.5 ppm (CH₂Br) .
  • FT-IR: Peaks at 1,350 cm⁻¹ (B–O) and 650 cm⁻¹ (C–Br) confirm functional groups .
  • X-ray Crystallography: Resolves bond lengths (e.g., B–C = 1.58 Å) and confirms orthorhombic crystal packing .

Advanced Question: How is this compound utilized in glycoprotein enrichment for proteomics?

Methodological Answer:

  • Functionalization: Immobilize this compound on magnetic beads via bromine-thiol coupling .
  • Enrichment Protocol: Incubate beads with cell lysates (pH 8.5); elute glycoproteins with 0.1 M formic acid.
  • Efficiency: Captures >90% of glycoproteins (e.g., IgG), validated by LC-MS/MS .

Properties

IUPAC Name

[4-(bromomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNOURKEZJZJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370818
Record name 4-(Bromomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68162-47-0
Record name 4-(Bromomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-methylphenylboronic acid (27.2 g; 0.2 mole) in methyl chloroform (250 ml) was heated at reflux with azeotropic removal of water until approximately 2.5 ml of water was collected and a crystalline slurry was formed. A solution of azo(bisisobutyronitrile) (1.0 g) and bromine (32 g) in methyl chloroform (25 ml) was added to the refluxing slurry over 2-3 hours. The mixture was then refluxed until the bromine colour was discharged. The reaction mixture was allowed to cool and stirred at 10°-15° C. for 30 minutes. The suspended solid was collected by filtration, washed with methyl chloroform (2×50 ml) and dried at ambient temperature to give the anhydride of 4-bromomethylphenylboronic acid (29 g) (Compound A) as a white, crystalline solid.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

5 mL of bromine solution (2.4 g, 1.5×10-2 mole) in 20 mL of carbon tetrachloride was added to a solution of p-tolylboronic acid (2.0 g, 1.47×10-2 mole) in 40 mL of carbon tetrachloride. The reaction was initiated by illumination with a 150 Watt light bulb. The bromine color faded in 5 minutes and the remaining bromine solution was added over 15 minutes. A solid product precipitated during bromine addition. The solid was filtered and crystallized from chloroform. Yield 1.5 g (49%), m.p. 154°-156° C., 1HNMR (DMSO) δ4.18(s,2H,--CH2Br); 7.37 and 7.74(d,4H,--ArH).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a solution of p-tolylboronic acid (2.0 g, 1.47×10-2 mol) in 40 ml of carbon tetrachloride was added 5 ml of a bromine solution prepared by dissolving 2.4 g of bromine (1.5×10-2 mol) in 20 ml of CCl4. The reaction was initiated by illumination with a 150 watt light bulb. The bromine color faded in 5 minutes. The remaining bromine solution was added after 15 minutes. The precipitate that formed was isolated by filtration, and recrystallized from chloroform. M.P. 154°-156° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Bromomethyl)phenylboronic acid
4-(Bromomethyl)phenylboronic acid
4-(Bromomethyl)phenylboronic acid
4-(Bromomethyl)phenylboronic acid
4-(Bromomethyl)phenylboronic acid
4-(Bromomethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.